3-Pentanone, 2,4-diiodo-
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Overview
Description
3-Pentanone, 2,4-diiodo- is an organic compound characterized by the presence of two iodine atoms attached to the third carbon of a pentanone backbone. This compound is a derivative of 3-pentanone, where the hydrogen atoms at positions 2 and 4 are replaced by iodine atoms. It is a colorless liquid with a distinct odor and is soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2,4-diiodo- can be achieved through the iodination of 3-pentanone. One common method involves the reaction of 3-pentanone with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via the formation of an enolate intermediate, which then reacts with iodine to form the diiodo compound.
Industrial Production Methods
Industrial production of 3-Pentanone, 2,4-diiodo- typically involves large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 2,4-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-pentanone derivatives.
Reduction Reactions: The compound can be reduced to 3-pentanone using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of 3-Pentanone, 2,4-diiodo- can yield carboxylic acids or other oxidized products, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Substitution: 3-Pentanone derivatives with different functional groups.
Reduction: 3-Pentanone.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3-Pentanone, 2,4-diiodo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Pentanone, 2,4-diiodo- involves its interaction with various molecular targets. The iodine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-Pentanone: The parent compound without iodine substitution.
2,4-Dibromo-3-pentanone: A similar compound with bromine atoms instead of iodine.
2,4-Dichloro-3-pentanone: A related compound with chlorine atoms.
Uniqueness
3-Pentanone, 2,4-diiodo- is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties. The larger atomic size and higher reactivity of iodine compared to bromine and chlorine make this compound particularly useful in specific synthetic and research applications.
Properties
CAS No. |
400643-56-3 |
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Molecular Formula |
C5H8I2O |
Molecular Weight |
337.93 g/mol |
IUPAC Name |
2,4-diiodopentan-3-one |
InChI |
InChI=1S/C5H8I2O/c1-3(6)5(8)4(2)7/h3-4H,1-2H3 |
InChI Key |
YXWFMIGIPJOXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(C)I)I |
Origin of Product |
United States |
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